![molecular formula C12H12F3N3O B1404651 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol CAS No. 1443291-26-6](/img/structure/B1404651.png)
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol
Overview
Description
The compound “1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of a trifluoromethyl group and a phenyl group indicates that this compound might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a phenyl ring through a methylene (-CH2-) group. The phenyl ring carries a trifluoromethyl (-CF3) group. Additionally, there is an ethan-1-ol group attached to the triazole ring .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including N-alkylation and N-acylation. The presence of the trifluoromethyl group might influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group, which is highly electronegative and can influence the polarity, lipophilicity, and acidity/basicity of the compound .Scientific Research Applications
Neuroprotective Agent
This compound has been evaluated for its potential as a neuroprotective agent . Neuroprotection is a critical strategy for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The triazole moiety, when combined with pyrimidine, has shown promising results in protecting neuronal function and structure . This could lead to the development of new treatments for diseases like Alzheimer’s, Parkinson’s, and Huntington’s.
Anti-neuroinflammatory Properties
Inflammation in the nervous system can lead to or exacerbate neurodegenerative conditions. The compound has been studied for its anti-neuroinflammatory properties . It has shown significant inhibition of nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells, which are key factors in neuroinflammation .
Anticancer Activity
The structural analogs of this compound have been synthesized and screened for their anticancer activity . Specifically, its efficacy against various cancer cell lines, including breast and cervical cancer cells, has been explored. The compound’s ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy .
Chemical Synthesis and Raw Material
This compound serves as a valuable raw material in chemical synthesis. It can be used to prepare other complex compounds and has applications in the development of pharmaceuticals and other specialized chemicals .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with proteins such as tubulin and carbonic anhydrase-II . These proteins play crucial roles in cellular functions such as cell division and pH regulation, respectively.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may form hydrogen bonds and hydrophobic interactions with its target proteins . These interactions can alter the conformation and function of the target proteins, leading to changes in cellular processes.
Pharmacokinetics
Its predicted properties include a boiling point of 3837±520 °C, a density of 135±01 g/cm3, and a pKa of 1308±020 . These properties can influence the compound’s bioavailability and pharmacokinetics.
properties
IUPAC Name |
1-[1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-8(19)11-7-18(17-16-11)6-9-3-2-4-10(5-9)12(13,14)15/h2-5,7-8,19H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEYXYCETHMVIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC2=CC(=CC=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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